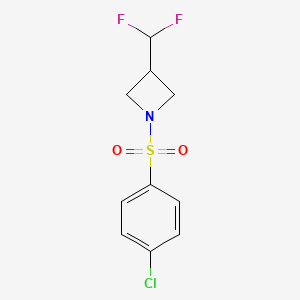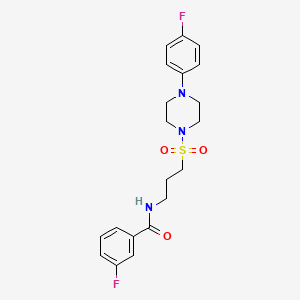
5-(1H-tetrazol-1-yl)nicotinic acid
Übersicht
Beschreibung
Synthesis Analysis
- 1,3-Dipolar Cycloaddition : TZN can be synthesized by reacting orthocarboxylic acid esters or nitriles with sodium azide in the presence of catalysts such as AlCl3 or BF3–OEt2 .
- Three-Step Synthesis : Starting from diaminomaleodinitrile, a three-step synthesis yields TZN and its sodium complex. This approach provides a straightforward route to obtain this compound .
Chemical Reactions Analysis
- Coordination Chemistry : TZN can coordinate with transition metal ions to form metal–organic frameworks (MOFs). These MOFs exhibit diverse topologies and properties, including luminescence and magnetic behavior .
- Click Chemistry : The triazole functionality in TZN makes it amenable to click reactions, facilitating the synthesis of novel compounds .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Drug Design and Synthesis
5-(1H-tetrazol-1-yl)nicotinic acid: is a valuable compound in medicinal chemistry due to its structural similarity to nicotinic acid, a precursor to the essential coenzyme NAD+. Its tetrazole ring mimics the carboxyl group of nicotinic acid, allowing for the design of bioisosteric compounds with potentially improved pharmacokinetic properties . The tetrazole moiety is known for its bioactivity, making it a common feature in drug molecules targeting various diseases.
Biochemistry: DNA Synthesis
In biochemistry, dilute solutions of 1H-tetrazole are used for DNA synthesis. The acidic nature of tetrazoles, due to the presence of free N-H, allows them to act as activators in the coupling process of oligonucleotide synthesis . This makes them indispensable in the field of genetic engineering and research.
Eco-Friendly Synthesis
The synthesis of tetrazole derivatives, including 5-(1H-tetrazol-1-yl)nicotinic acid , can be approached using water as a solvent, under moderate conditions. This eco-friendly method is non-toxic, involves easy extractions, and is cost-effective, making it an attractive approach for industrial-scale synthesis .
Peptide Mimetics: Peptoid Synthesis
Tetrazole-containing compounds are used in the synthesis of peptoids, which are peptide mimetics. These compounds have enhanced proteolytic stability and increased cellular permeability compared to α-peptides5-(1H-tetrazol-1-yl)nicotinic acid derivatives can be incorporated into peptoids, enhancing their potential for therapeutic applications .
Supramolecular Chemistry
The tetrazole ring in 5-(1H-tetrazol-1-yl)nicotinic acid can form stable metallic compounds and molecular complexes due to its electron density and negative inductive effect. This property is exploited in supramolecular chemistry for the creation of novel materials with specific functions .
Molecular Docking Studies
5-(1H-tetrazol-1-yl)nicotinic acid: and its derivatives are used in molecular docking studies to predict the interaction between drugs and their protein targets. This application is crucial for understanding drug efficacy and optimizing drug design .
Zukünftige Richtungen
: Wei Gao, Peng Li, Feng Liu, Xiu-Mei Zhang, and Jie-Ping Liu. “Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties.” CrystEngComm, 2016, 18, 9, 1610-1617. Link : “The nitrogen-rich energetic compound 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole (2) and its sodium complex (3) have been synthesized using diaminomaleodinitrile as the starting material in a three step synthesis.” RSC Advances, 2016, 6, 115, 113228-113233. Link : “A Click Chemistry Approach to Tetrazoles: Recent Advances.” IntechOpen, 2019. Link : "Facile and Rapid Synthesis of 5-Substituted 1
Wirkmechanismus
Target of Action
Tetrazole derivatives are known to interact with various biological targets . For instance, some tetrazole compounds have been found to inhibit the fungal enzyme cytochrome P450 .
Mode of Action
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that 5-(1H-tetrazol-1-yl)nicotinic acid might interact with its targets in a similar manner to carboxylic acids, potentially forming hydrogen bonds and exhibiting electrostatic interactions.
Biochemical Pathways
Tetrazole compounds have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids, suggesting that 5-(1h-tetrazol-1-yl)nicotinic acid might exhibit similar resistance to metabolic degradation .
Result of Action
Tetrazole compounds have been associated with a variety of biological activities, suggesting that they may exert diverse molecular and cellular effects .
Action Environment
It is known that tetrazoles can react with acidic chemicals and strong oxidants to generate caustic and toxic fumes and heat . This suggests that the action of 5-(1H-tetrazol-1-yl)nicotinic acid might be influenced by the presence of such substances in its environment.
Eigenschaften
IUPAC Name |
5-(tetrazol-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c13-7(14)5-1-6(3-8-2-5)12-4-9-10-11-12/h1-4H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTWMNRXFHNXOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1N2C=NN=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-tetrazol-1-yl)nicotinic acid | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Chlorobenzyl)-4-[(3,4-dichlorobenzyl)sulfanyl]quinazoline](/img/structure/B2920133.png)
![2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2920134.png)



![8-[(2-Methylpropan-2-yl)oxycarbonylamino]quinoline-3-carboxylic acid](/img/structure/B2920140.png)
![N-[(2-Benzylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2920143.png)


![N-(1-cyanocycloheptyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide](/img/structure/B2920147.png)

